molecular formula C19H21NO4 B5013603 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5013603
M. Wt: 327.4 g/mol
InChI Key: PIUKFAJPNPAKPX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a dimethoxyphenyl group, connected via an acetamide linkage.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-9-7-15(11-18(17)23-2)20-19(21)12-24-16-8-6-13-4-3-5-14(13)10-16/h6-11H,3-5,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUKFAJPNPAKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the 2,3-dihydro-1H-indene.

    Etherification: The indene moiety is then reacted with an appropriate alkylating agent to introduce the 5-yloxy group.

    Acetamide Formation: The final step involves the reaction of the etherified indene with 3,4-dimethoxyaniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Material Science: The compound’s

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